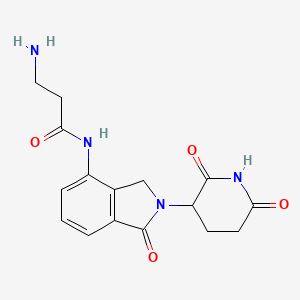![molecular formula C11H13N3O2 B13481690 Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety, which is a fused bicyclic ring system consisting of a pyrrole ring fused to a pyridine ring. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from 4-amino-2-bromopyridine, iodination followed by dimesylation and subsequent cyclization can yield the desired pyrrolo[2,3-b]pyridine core .
Once the core structure is obtained, it can be further functionalized to introduce the amino and ester groups. This involves nucleophilic substitution reactions and esterification processes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as amino, thiol, or halogen groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs), by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: The parent compound with a similar core structure but lacking the amino and ester functional groups.
7-azaindole: A structurally related compound with a nitrogen atom in the pyridine ring, which can exhibit different biological activities.
Pyrrolo[3,2-c]pyridine: Another isomeric form with a different arrangement of the pyrrole and pyridine rings, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl 2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoate |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)9(12)7-14-6-4-8-3-2-5-13-10(8)14/h2-6,9H,7,12H2,1H3 |
InChI-Schlüssel |
HTXVYBJAPFXYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
amine](/img/structure/B13481612.png)



![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)

![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)



